molecular formula C8H6ClNO B13659645 3-Chloro-4-methylbenzo[d]isoxazole

3-Chloro-4-methylbenzo[d]isoxazole

Cat. No.: B13659645
M. Wt: 167.59 g/mol
InChI Key: ZYYBHWHNLDHYKT-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methylbenzo[d]isoxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloro-4-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base like pyridine can yield the desired isoxazole . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Chloro-4-methylbenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-benzo[d]isoxazole: Known for its tyrosine kinase inhibitory activity.

    3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Studied for its cytotoxic effects.

    3-(Arylthiomethyl)isoxazole-4,5-carboxamides: Evaluated for insecticidal activity.

Uniqueness

3-Chloro-4-methylbenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-4-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)8(9)10-11-6/h2-4H,1H3

InChI Key

ZYYBHWHNLDHYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)ON=C2Cl

Origin of Product

United States

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